molecular formula C23H24N2O3S B2922257 (4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone CAS No. 1421445-04-6

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone

Cat. No.: B2922257
CAS No.: 1421445-04-6
M. Wt: 408.52
InChI Key: MWUQHJCHLFELAT-UHFFFAOYSA-N
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Description

(4-(((4-Methoxyphenyl)thio)methyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C23H24N2O3S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Structural and Synthetic Studies

  • Isomorphous Structures and Synthetic Analogues : Research on isomorphous methyl- and chloro-substituted small heterocyclic analogues, including the study of their extensive disorder and the implications for detecting isomorphism in data-mining procedures, provides a foundation for understanding the structural characteristics and synthesis challenges of complex heterocyclic compounds (Rajni Swamy et al., 2013).

  • Antiproliferative Activity and Structural Characterization : The synthesis and structural exploration of novel bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, for antiproliferative activity against cancer cells, highlight the potential of heterocyclic compounds in therapeutic applications. These studies involve comprehensive characterization techniques including IR, NMR, and X-ray diffraction studies (Benaka Prasad et al., 2018).

Pharmacological Applications

  • Selective Estrogen Receptor Modulators (SERMs) : The discovery and synthesis of compounds with SERM activity, demonstrating estrogen agonist-like actions on bone tissues and serum lipids while displaying estrogen antagonist properties in breast and uterus, exemplifies the pharmacological potential of complex heterocyclic compounds (Palkowitz et al., 1997).

  • Antagonist Activity and Molecular Interaction Studies : Studies on compounds acting as antagonists for specific receptors, such as the CB1 cannabinoid receptor, provide insights into the design and synthesis of receptor-specific inhibitors. These studies involve conformational analysis and pharmacophore models to understand binding interactions and antagonist activity (Shim et al., 2002).

Molecular Docking and Theoretical Studies

  • Molecular Docking and DFT Studies : Synthesis and characterization of novel compounds followed by docking studies and density functional theory (DFT) calculations can elucidate the antibacterial activity and interaction mechanisms of heterocyclic compounds. These studies provide a theoretical basis for understanding the molecular stabilities and reactivity profiles of compounds (Shahana & Yardily, 2020).

Properties

IUPAC Name

[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-27-19-7-9-20(10-8-19)29-16-17-11-13-25(14-12-17)23(26)21-15-22(28-24-21)18-5-3-2-4-6-18/h2-10,15,17H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUQHJCHLFELAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.